molecular formula C20H12N2O3 B1244252 4,5-Bis(1H-indole-3-yl)furan-2,3-dione

4,5-Bis(1H-indole-3-yl)furan-2,3-dione

Cat. No.: B1244252
M. Wt: 328.3 g/mol
InChI Key: JDXZNBQTDZZMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis(1H-indole-3-yl)furan-2,3-dione is a natural product found in Malassezia furfur with data available.

Scientific Research Applications

Quantum Chemical Study

Research involving density functional quantum chemical calculations on bis(indol-1-yl) derivatives, including 4,5-bis(1H-indole-3-yl)furan-2,3-dione, has been conducted to understand the effect of maleimide moiety modification on intramolecular cyclization. This study helps in understanding the geometric parameters, charge distributions, and energy characteristics of these compounds, which are crucial for their potential application in various fields (Bykov & Preobrazhenskaya, 2008).

Synthesis and Cytotoxic Activity

Another study focuses on the synthesis of D-ribofuranosides and 2-deoxy-D-ribofuranosides of substituted bis(indolyl)furan, demonstrating their cytotoxic activities toward human tumor cell lines. This research is significant for understanding the potential therapeutic applications of these compounds in cancer treatment (Garaeva et al., 2003).

Structural Analysis and Photochromic Properties

The synthesis of new hetarylethenes exhibiting photochromic properties in solution, including 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, has been reported. These compounds show promise in applications where photochromic properties are essential, such as in smart materials and molecular switches (Makarova et al., 2011).

Antimicrobial Activity Screening

Research has also been conducted on the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, highlighting their potential as novel drugs. The study reveals the high antibacterial activity of these derivatives, suggesting their possible use in developing new antimicrobial agents (Mageed et al., 2021).

Indole Alkaloid Isolation from Marine Sponge

A bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, was isolated from the marine sponge Smenospongia sp., along with other known compounds. This study is important for understanding the natural occurrence and potential applications of these compounds in pharmacology and biochemistry (McKay et al., 2002).

Properties

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

IUPAC Name

4,5-bis(1H-indol-3-yl)furan-2,3-dione

InChI

InChI=1S/C20H12N2O3/c23-18-17(13-9-21-15-7-3-1-5-11(13)15)19(25-20(18)24)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H

InChI Key

JDXZNBQTDZZMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(OC(=O)C3=O)C4=CNC5=CC=CC=C54

Synonyms

pityrialactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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